![molecular formula C8H7FN4 B346368 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 313662-92-9](/img/structure/B346368.png)
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, or 2-F-TAT, is a novel compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic amine composed of nitrogen, carbon, and fluorine atoms and is structurally similar to other triazoles. This compound has been studied for its unique properties, which make it an attractive target for scientific research.
Scientific Research Applications
Anticancer Activity
The synthesized compound displayed a high level of antimitotic activity against tested human tumor cells. Its mean GI50/TGI values were 15.72/50.68 μM, as per US NCI protocols . This suggests its potential as an anticancer agent.
Antibacterial and Antifungal Properties
Hydride Transfer Reactions and Non-Linear Optics
Investigations involving similar compounds have explored their potential in hydride transfer reactions and characterization through X-ray diffraction, NMR, and mass spectrometry. Additionally, these compounds show promise in non-linear optics.
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles (related to our compound) have exhibited notable antiviral activities against the H5N1 influenza virus. This finding underscores their potential in developing antiviral therapeutics.
properties
IUPAC Name |
5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYWMOSGGHMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350634 | |
Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
313662-92-9 | |
Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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